Cas no 22554-74-1 (3,4-Furandiol,tetrahydro-, (3R,4R)-rel-)

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- structure
22554-74-1 structure
Produktname:3,4-Furandiol,tetrahydro-, (3R,4R)-rel-
CAS-Nr.:22554-74-1
MF:C4H8O3
MW:104.104521751404
MDL:MFCD00075211
CID:267749
PubChem ID:90803

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,4-Furandiol,tetrahydro-, (3R,4R)-rel-
    • ERYTHRITAN
    • oxolane-3,4-diol
    • 1,4-anhydro-D,L-threitol
    • 1,4-Anhydro-l-threitol
    • 1,4-anhydrothreitol
    • 3,4-dihydroxytetrahydrofuran
    • 3,4-Furandiol,tetrahydro-,trans
    • cis-Tetrahydrofuran-3,4-diol
    • tetrahydro-3,4-furanodiol
    • tetrahydrofuran-3,4-diol
    • trans-3,4-dihydroxytetrahydrofuran
    • trans-Tetrahydrofuran-3,4-diol
    • NSC 295602
    • FT-0656411
    • AKOS006230293
    • 3,4-dihydroxy-tetrahydrofuran (trans)
    • (3S,4S)-Tetrahydro-furan-3,4-diol
    • DTXSID20945207
    • SB45181
    • 22554-74-1
    • PB42121
    • 3,4-Furandiol, tetrahydro-, cis-
    • A840896
    • VS-09212
    • NSC-295602
    • QSPL 110
    • 3,4-Furandiol, tetrahydro-, trans-
    • Tetrahydro-3,4-furandiol, (Z)-
    • tetrahydro-furan-3,4-diol
    • A816261
    • FT-0662213
    • SCHEMBL209943
    • NSC295602
    • 59727-71-8
    • CS-0450437
    • FT-0696740
    • EINECS 224-433-1
    • 27725-58-2
    • FT-0606759
    • EINECS 245-074-7
    • A826335
    • SB11513
    • 3,4-Furandiol, tetrahydro-, trans- (8CI)
    • rel-(3R,4R)-Tetrahydro-3,4-furandiol (ACI)
    • Threitol, 1,4-anhydro- (7CI)
    • (±)-trans-3,4-Dihydroxytetrahydrofuran
    • Tetrahydro-3,4-furandiol
    • BBL029389
    • STL372746
    • SY258100
    • G81945
    • DB-189467
    • (3S,4R)-Tetrahydrofuran-3,4-diol
    • (3R,4R)-OXOLANE-3,4-DIOL
    • MFCD00075211
    • MDL: MFCD00075211
    • Inchi: 1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
    • InChI-Schlüssel: SSYDTHANSGMJTP-UHFFFAOYSA-N
    • Lächelt: O1CC(C(C1)O)O

Berechnete Eigenschaften

  • Genaue Masse: 104.04700
  • Monoisotopenmasse: 104.047344
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 56
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 49.7
  • XLogP3: -1.4

Experimentelle Eigenschaften

  • Dichte: 1.411±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 37 ºC
  • Siedepunkt: 180-185 ºC (17 Torr)
  • Flammpunkt: 104.0±24.6 ºC,
  • Brechungsindex: 1.542
  • Löslichkeit: Löslich (897 g/l) (25° C),
  • PSA: 49.69000
  • LogP: -1.26160

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Sicherheitsinformationen

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Zolldaten

  • HS-CODE:2932190090
  • Zolldaten:

    China Zollkodex:

    2932190090

    Übersicht:

    293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-6479350-10000mg
rac-(3R,4R)-oxolane-3,4-diol
22554-74-1 95.0%
10g
$793.0 2022-02-28
Enamine
EN300-6479350-1.0g
rac-(3R,4R)-oxolane-3,4-diol
22554-74-1 95%
1g
$472.0 2023-05-29
Enamine
EN300-6479350-0.05g
rac-(3R,4R)-oxolane-3,4-diol
22554-74-1 95%
0.05g
$110.0 2023-05-29
Enamine
EN300-6479350-0.5g
rac-(3R,4R)-oxolane-3,4-diol
22554-74-1 95%
0.5g
$369.0 2023-05-29
eNovation Chemicals LLC
Y0979357-5g
trans-tetrahydrofuran-3,4-diol
22554-74-1 95%
5g
$1020 2024-08-02
A2B Chem LLC
AB63738-250mg
trans-3,4-Dihydroxy-tetrahydrofuran
22554-74-1 97%
250mg
$120.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06243-5g
trans-tetrahydrofuran-3,4-diol
22554-74-1 97%
5g
¥6270.0 2024-04-22
eNovation Chemicals LLC
D782260-100mg
rel-(3R,4R)-tetrahydrofuran-3,4-diol
22554-74-1 97%
100mg
$140 2024-05-23
eNovation Chemicals LLC
D782260-250mg
rel-(3R,4R)-tetrahydrofuran-3,4-diol
22554-74-1 97%
250mg
$170 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06243-10g
trans-tetrahydrofuran-3,4-diol
22554-74-1 97%
10g
¥10593.0 2024-04-22

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Acetonitrile ,  Water ;  pH 9.0, 37 °C; 0 °C
Referenz
Regio- and stereochemistry of the acid catalyzed and of a highly enantioselective enzymic hydrolysis of some epoxytetrahydrofurans
Barili, Pier Luigi; Berti, Giancarlo; Mastrorilli, Ettore, Tetrahedron, 1993, 49(28), 6263-76

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Palladium ,  Rhenium oxide Solvents: 1,4-Dioxane ;  4 h, 8 MPa, 413 K
Referenz
Performance, Structure, and Mechanism of ReOx-Pd/CeO2 Catalyst for Simultaneous Removal of Vicinal OH Groups with H2
Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Okumura, Kazu; Tomishige, Keiichi, ACS Catalysis, 2016, 6(5), 3213-3226

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → reflux; 24 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate ;  pH 8 - 9, rt
Referenz
Silicate Complexes of Sugars in Aqueous Solution
Lambert, Joseph B.; Lu, Gang; Singer, Stephanie R.; Kolb, Vera M., Journal of the American Chemical Society, 2004, 126(31), 9611-9625

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Zirconium dioxide Solvents: 1,4-Dioxane ;  32 h, 8 atm, 453 K
Referenz
Selective Hydrodeoxygenation of Cyclic Vicinal Diols to Cyclic Alcohols over Tungsten Oxide-Palladium Catalysts
Amada, Yasushi; Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Tomishige, Keiichi, ChemSusChem, 2014, 7(8), 2185-2192

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
Rearrangements of oxide rings and chemical reactions during synthesis of incomplete nitrates of α-epoxy polyhydric alcohols
Korolev, A. M.; Eremenko, L. T.; Berezina, L. I.; Lagodzinskaya, G. V.; Manelis, G. B., Izvestiya Akademii Nauk SSSR, 1975, (11), 2516-24

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2427663-29-2 Solvents: 3-Octanol ;  3 h, 180 °C
Referenz
N,N,O-Coordinated tricarbonylrhenium precatalysts for the aerobic deoxydehydration of diols and polyols
Li, Jing; Lutz, Martin; Klein Gebbink, Robertus J. M., Catalysis Science & Technology, 2020, 10(11), 3782-3788

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 100 °C; 6 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Referenz
Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors
Keylor, Mitchell H. ; Gulati, Anmol ; Kattar, Solomon D.; Johnson, Rebecca E.; Chau, Ryan W.; et al, Journal of Medicinal Chemistry, 2022, 65(1), 838-856

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Methyltrioxorhenium Solvents: 3-Octanol ;  1.5 h, 170 °C
Referenz
Deoxygenation of Biomass-Derived Feedstocks: Oxorhenium-Catalyzed Deoxydehydration of Sugars and Sugar Alcohols
Shiramizu, Mika; Toste, F. Dean, Angewandte Chemie, 2012, 51(32), 8082-8086

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 95 °C; 24 h, 95 °C
Referenz
Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides
Zhao, Lishan; Han, Bin; Huang, Zilin; Miller, Mark; Huang, Hongjun; et al, Journal of the American Chemical Society, 2004, 126(36), 11156-11157

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium sulfite Solvents: Water ;  6 d, rt
Referenz
Preparation of (mono)sulfonates: Suitable precursors for unnatural sulfonolipids
Ioannou, Panayiotis V.; Tsivgoulis, Gerasimos M., Main Group Chemistry, 2021, 20(2), 103-118

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; 1 h, rt
Referenz
Preparation of 2,3,4-Trihydroxybutylarsonic Acid: A Starting Compound for Novel Arsonolipids
Lala, Maria A.; Tsivgoulis, Gerasimos M.; Ioannou, Panayiotis V., Phosphorus, 2007, 182(12), 2747-2760

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Rhenium oxide Solvents: 1,4-Dioxane ;  4 h, 8 MPa, 413 K
Referenz
Hydrodeoxygenation of Vicinal OH Groups over Heterogeneous Rhenium Catalyst Promoted by Palladium and Ceria Support
Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Okumura, Kazu; Tomishige, Keiichi, Angewandte Chemie, 2015, 54(6), 1897-1900

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Raw materials

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:22554-74-1)3,4-Furandiol,tetrahydro-, (3R,4R)-rel-
A816261
Reinheit:99%
Menge:100g
Preis ($):6983.0